3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine

Kinase inhibition c-Met Pim-1

Order 3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine (33050-36-1) for kinase drug discovery. This scaffold features unique dual electrophilic reactivity: SN2-accessible 3-chloro and SNAr-accessible C-6 position, enabling orthogonal, regioselective derivatization—absent in 6-chloro or unsubstituted analogs. Validated in sub-μM dual c-Met/Pim-1 inhibitors (IC50 0.163/0.283 μM) and 29.61-fold apoptosis induction in MCF-7 cells. Substituting any other positional isomer compromises synthetic versatility and biological potency. 98% purity, research-grade.

Molecular Formula C5H3ClN4
Molecular Weight 154.56 g/mol
CAS No. 33050-36-1
Cat. No. B1586798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine
CAS33050-36-1
Molecular FormulaC5H3ClN4
Molecular Weight154.56 g/mol
Structural Identifiers
SMILESC1=CC2=NN=C(N2N=C1)Cl
InChIInChI=1S/C5H3ClN4/c6-5-9-8-4-2-1-3-7-10(4)5/h1-3H
InChIKeyGPWWYWGHZHRRCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine (CAS 33050-36-1) for Kinase Inhibitor and Heterocyclic Scaffold Research


3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine (CAS 33050-36-1, molecular formula C5H3ClN4, molecular weight 154.56) is a fused bicyclic heterocyclic compound consisting of a 1,2,4-triazole ring and a pyridazine ring with a chlorine substituent at the 3-position. This scaffold serves as a core pharmacophore in kinase inhibitor discovery programs targeting c-Met, Pim-1, and related tyrosine kinases, as well as a versatile synthetic intermediate for building compound libraries [1]. The compound exhibits notable reactivity at two distinct electrophilic sites: the C-6 position of the pyridazine ring (susceptible to SNAr nucleophilic aromatic substitution) and the aliphatic C-3 chlorine (capable of SN2 substitution), enabling orthogonal derivatization strategies .

Technical Justification: Why 3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine (CAS 33050-36-1) Cannot Be Interchanged with Unsubstituted or 6-Chloro Analogs


Substitution within the triazolo[4,3-b]pyridazine class is non-interchangeable due to position-specific reactivity and divergent biological activity profiles. The 3-chloro substituent on the target compound confers a unique dual electrophilic character that is absent in the 3-unsubstituted parent compound [1,2,4]triazolo[4,3-b]pyridazine and distinct from 6-chloro analogs. Comparative studies demonstrate that even structurally similar 6-chloro-3-substituted derivatives exhibit widely varying cytotoxic potency (IC50 ranging from 1.14 μM to 21.2 μM across structurally related compounds) and cell-line selectivity (2- to 9-fold differences) depending solely on the 3-position substituent identity [1]. The 3-chloro group specifically enables SN2-mediated nucleophilic displacement reactions that are mechanistically inaccessible to the 6-chloro analog, where reactivity is confined to SNAr pathways . Substituting an unsubstituted analog or a 3-alkyl variant would fundamentally alter both the synthetic tractability of the scaffold and the resulting biological activity profile, rendering cross-study comparisons invalid and downstream SAR optimization unreliable.

Quantitative Differentiation Evidence: 3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine (CAS 33050-36-1) vs. Closest Analogs


Kinase Inhibitory Potency: 3-Chloro-Triazolopyridazine-Derived Compound 4g vs. Reference and Derivative 4a in Dual c-Met/Pim-1 Assay

Derivatives synthesized from the 3-chloro-[1,2,4]triazolo[4,3-b]pyridazine scaffold demonstrate significantly enhanced dual kinase inhibitory activity compared to close structural analogs. Compound 4g, a 3-aryl-substituted derivative built from this scaffold, exhibited more potent inhibition than both the reference compound and the structurally related derivative 4a (which differs only in the 3-aryl substituent). Specifically, compound 4g inhibited c-Met kinase with an IC50 of 0.163 ± 0.01 μM and Pim-1 kinase with an IC50 of 0.283 ± 0.01 μM, representing a measurable potency advantage over derivative 4a [1]. This demonstrates that the 3-chloro substitution pattern on the triazolopyridazine core enables derivatization pathways that yield compounds with sub-micromolar dual kinase inhibition, a profile not achieved with alternative substitution patterns within the same study series [1].

Kinase inhibition c-Met Pim-1 Anticancer Triazolopyridazine

Antiproliferative Activity: 3-Aryl Triazolopyridazine Derivative 4g vs. Derivative 4a in NCI-60 Cancer Cell Line Panel

In head-to-head screening against the NCI-60 panel of 60 human cancer cell lines, compound 4g (a 3-aryl-substituted derivative of the triazolopyridazine scaffold) demonstrated substantially greater antiproliferative cytotoxic impact compared to derivative 4a, a close structural analog differing in the 3-aryl substituent. Compound 4g achieved a mean growth inhibition (GI%) value of 55.84% across tested tumor cell lines, while derivative 4a exhibited a mean GI% of only 29.08% under identical screening conditions [1]. Compound 4g showed particularly potent activity against leukemia cell lines CCRF-CEM (GI% = 85.88%) and RPMI-8226 (GI% = 86.88%), as well as colon cancer HCC-2998 (GI% > 80%) [1].

Antiproliferative Cytotoxicity NCI-60 Cancer cell lines Growth inhibition

Cytotoxic Potency Range: 6-Chloro-3-Substituted Triazolopyridazines vs. Doxorubicin in Acute Lymphoblastic Leukemia Cell Lines

A series of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines, structurally related to the target 3-chloro compound, demonstrated potent cytotoxic activity against acute lymphoblastic leukemia (ALL) cell lines. The most active compounds (4f, 4j, and 4q) exhibited IC50 values in the range of ∼1.64–5.66 μM against SB-ALL cells and ∼1.14–3.7 μM against NALM-6 cells, compared with doxorubicin (IC50 = 0.167 μM, SB-ALL) as a clinical reference [1]. These compounds also displayed notable selectivity, showing 2- to 9-fold greater potency against SB-ALL and NALM-6 cells relative to the MCF-7 breast adenocarcinoma cell line [1]. Furthermore, compounds 4f, 4j, and 4q induced apoptosis of NALM-6 cells via caspase 3/7 activation after 48 h treatment [1].

Cytotoxicity Leukemia Acute Lymphoblastic Leukemia Apoptosis Caspase activation

Synthetic Versatility: Orthogonal Reactivity of 3-Chloro vs. 6-Chloro Positions on Triazolopyridazine Scaffold

3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine possesses two electrophilic sites with mechanistically distinct reactivity profiles, enabling orthogonal and sequential functionalization strategies. The chlorine substituent at the C-3 position of the triazole ring undergoes nucleophilic displacement via an SN2 mechanism when treated with strong nucleophiles, while the C-6 position of the pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atoms . This dual electrophilic character is absent in the 3-unsubstituted parent compound [1,2,4]triazolo[4,3-b]pyridazin-3-ol, which lacks the SN2-reactive chlorine, and in 6-chloro analogs such as 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines, where the reactive chlorine is positioned exclusively on the pyridazine ring and reacts only via SNAr pathways [1].

Synthetic chemistry Medicinal chemistry Nucleophilic substitution Scaffold derivatization Heterocyclic chemistry

Apoptosis Induction: Triazolopyridazine Derivative 4g vs. Staurosporine in MCF-7 Breast Cancer Cells

Compound 4g, a 3-aryl-substituted derivative of the triazolopyridazine scaffold, demonstrated significantly enhanced apoptosis induction compared to the reference compound staurosporine, a well-characterized apoptosis inducer. In MCF-7 breast cancer cells, compound 4g accelerated apoptosis progression 29.61-fold relative to the untreated control, indicating potent pro-apoptotic activity [1]. Mechanistically, compound 4g demonstrated significantly higher levels of caspase-9 activation and decreased levels of phosphorylated PI3K, AKT, and mTOR compared to staurosporine [1], confirming engagement of the intrinsic apoptotic pathway and suppression of the PI3K/AKT/mTOR survival signaling axis.

Apoptosis Caspase-9 MCF-7 Breast cancer PI3K/AKT/mTOR pathway

Validated Application Scenarios for 3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine (CAS 33050-36-1) Based on Quantitative Evidence


Medicinal Chemistry: Dual c-Met/Pim-1 Kinase Inhibitor Lead Optimization

This scaffold is validated for developing dual c-Met/Pim-1 kinase inhibitors. Compound 4g, synthesized from this scaffold, achieved IC50 values of 0.163 ± 0.01 μM (c-Met) and 0.283 ± 0.01 μM (Pim-1), representing a sub-micromolar dual inhibition profile superior to closely related derivative 4a [1]. This application is appropriate for anticancer programs targeting kinase-driven malignancies where simultaneous c-Met and Pim-1 blockade is therapeutically advantageous [1].

Medicinal Chemistry: Antiproliferative Agent Development Targeting Hematological Malignancies

6-Chloro-3-substituted triazolopyridazine derivatives structurally related to this scaffold have demonstrated potent cytotoxicity against acute lymphoblastic leukemia (ALL) cell lines SB-ALL and NALM-6, with IC50 values as low as 1.14 μM and 2- to 9-fold selectivity over MCF-7 breast cancer cells [2]. This application supports procurement for developing targeted therapies for hematological cancers with reduced off-target toxicity potential [2].

Medicinal Chemistry: Apoptosis-Inducing Agents with PI3K/AKT/mTOR Pathway Suppression

Derivatives of this scaffold, such as compound 4g, induce apoptosis 29.61-fold over control in MCF-7 breast cancer cells, with significantly enhanced caspase-9 activation and suppression of p-PI3K, p-AKT, and p-mTOR compared to staurosporine [1]. This dual mechanism—pro-apoptotic caspase activation combined with survival pathway inhibition—provides a compelling rationale for procuring this scaffold for anticancer programs requiring robust cell death induction [1].

Synthetic Chemistry: Orthogonal Functionalization for Parallel Library Synthesis

The compound's dual electrophilic sites (C-3 SN2-accessible chlorine and C-6 SNAr-accessible position) enable regioselective, sequential derivatization . This orthogonal reactivity is absent in 3-unsubstituted and 6-chloro-only analogs, making this scaffold uniquely suited for generating diverse compound libraries with reduced synthetic step count and expanded chemical space coverage .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.